2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core with substituents that include a 2-chlorophenyl group, an ethylamino group, and a phenyldiazenyl group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable dicarboxylic acid derivative under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Ethylamino Group: The ethylamino group is typically introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Addition of the Phenyldiazenyl Group: The phenyldiazenyl group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with an appropriate aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-{4-[(1Z)-2-phenyldiazen-1-yl]phenyl}pyrrolidine-2,5-dione stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1040869-34-8 |
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Molecular Formula |
C24H21ClN4O2 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H21ClN4O2/c25-21-9-5-4-6-17(21)14-15-26-22-16-23(30)29(24(22)31)20-12-10-19(11-13-20)28-27-18-7-2-1-3-8-18/h1-13,22,26H,14-16H2 |
InChI Key |
JWAXWRVXTDHQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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